Boc-L-Lys(lauroyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

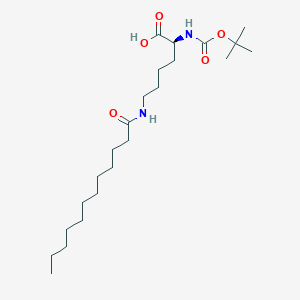

Boc-L-Lys(lauroyl)-OH is a compound that is commonly used in scientific experiments. It is a protected lipoamino acid (LAA), used in the synthesis of modified peptides with increased lipophilicity .

Synthesis Analysis

This compound can be used as a building block to synthesize various compounds. For instance, it can be used to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .Molecular Structure Analysis

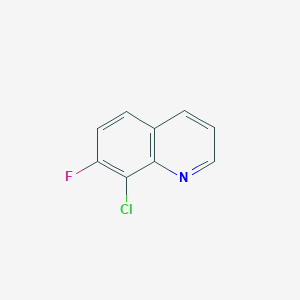

The molecular formula of this compound is C23H44N2O5. The molecular weight is 428.614.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C23H44N2O5 and molecular weight 428.614.科学的研究の応用

Protein-Surfactant Interactions

A study by Ghosh and Dey (2015) delved into the interactions between bovine serum albumin (BSA) and fatty acid amide amphiphiles, highlighting the significance of the amide bond in surfactant binding and its impact on protein structure. This research sheds light on the fundamental understanding of how surfactants, similar in nature to Boc-L-Lys(lauroyl)-OH, interact with proteins, which is crucial for the development of pharmaceutical formulations and cosmetic products (Ghosh & Dey, 2015).

Mitogenic Activity and Fatty Acid Chain Length

The work of van Corven et al. (1992) investigated the impact of acyl-chain length on the mitogenic activity of lysophosphatidic acid (LPA) and phosphatidic acid (PA) on fibroblasts. This study is relevant for understanding how modifications in fatty acid chain length, such as those present in this compound, affect cellular functions. The findings contribute to the broader knowledge of lipid-mediated signaling and its potential therapeutic applications (van Corven et al., 1992).

Lipid A Acylation and Antibacterial Properties

Research by Clementz et al. (1996) on the htrB gene in Escherichia coli highlighted its role in the acylation of lipid A, a component of the bacterial outer membrane. This study's insights into enzymatic processes involving fatty acid transferases are crucial for understanding bacterial resistance mechanisms and designing novel antibacterial agents. The biochemical pathways involving compounds like this compound are fundamental in the context of infectious diseases (Clementz et al., 1996).

Antimicrobial Activity

A study focused on Ethyl Lauroyl Arginate (LAE), an amino acid-based cationic surfactant with low toxicity, explored its antimicrobial activity, which is closely related to the properties of this compound. This research, by highlighting the antimicrobial efficacy of fatty acid derivatives, underscores the potential for this compound and similar compounds in food preservation and safety applications (Czakaj et al., 2021).

Drug Delivery Systems

The design of drug delivery systems utilizing l-Lysine-based organogelators for controlled release processes is an innovative application of this compound. Kaplan et al. (2019) synthesized l-lysine-based organogelators that demonstrated potential in the delivery of nonsteroidal anti-inflammatory drugs, offering insights into how modifications in molecular structure can affect drug release kinetics. This application is particularly relevant for pharmaceutical formulations seeking to optimize therapeutic efficacy and patient compliance (Kaplan et al., 2019).

将来の方向性

作用機序

Target of Action

Boc-L-Lys(lauroyl)-OH is a derivative of the amino acid lysine, which has been modified with a tert-butyloxycarbonyl (Boc) protecting group . The primary target of this compound is the amino group of lysine residues in proteins .

Mode of Action

The Boc group in this compound serves as a protecting group for the amino group of lysine . This protection is crucial during peptide synthesis, as it prevents unwanted side reactions . The Boc group can be removed (deprotected) under certain conditions, such as the presence of acids .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is peptide synthesis . During this process, the Boc group protects the amino group of lysine, allowing for the selective formation of peptide bonds . Once the peptide synthesis is complete, the Boc group can be removed to restore the functionality of the lysine residue .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino group of lysine, this compound allows for the selective formation of peptide bonds, leading to the creation of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the deprotection of the Boc group is typically carried out in an acidic environment . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It’s also worth noting that the use of greener and more sustainable methods for Boc deprotection is being explored .

特性

IUPAC Name |

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFSRFITTJGSJQ-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

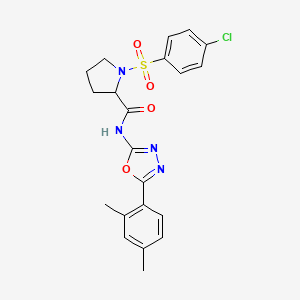

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

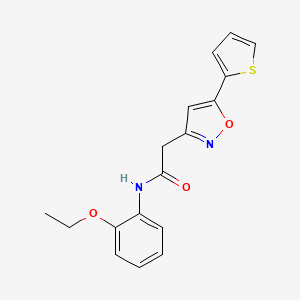

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

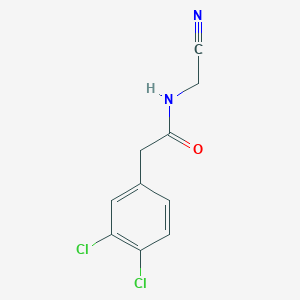

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)